AA3-DLin Exhibits Distinct pKa Profile Differentiated from Benchmark Ionizable Lipid DLin-MC3-DMA
AA3-DLin has a measured pKa of 5.8 [1], which is 0.64 units lower than the widely adopted benchmark ionizable lipid DLin-MC3-DMA (pKa 6.44) . The pKa difference of 0.64 units represents a physiologically meaningful shift in the protonation behavior of LNPs. For reference, the LNP pKa is typically 2-3 units lower than the constituent ionizable lipid's pKa due to proton solvation energy differences [2]. This pKa differential positions AA3-DLin for potentially distinct endosomal escape kinetics and tissue tropism relative to DLin-MC3-DMA-containing formulations.
| Evidence Dimension | Ionizable lipid pKa value |
|---|---|
| Target Compound Data | pKa = 5.8 |
| Comparator Or Baseline | DLin-MC3-DMA: pKa = 6.44 |
| Quantified Difference | Δ = -0.64 pKa units |
| Conditions | Measured pKa of isolated ionizable lipid in aqueous conditions; AA3-DLin data from Li et al. ACS Nano 2022; DLin-MC3-DMA data from Tocris Bioscience technical specifications |
Why This Matters
The pKa of an ionizable lipid is a primary predictor of LNP efficacy and tissue tropism; a 0.64-unit difference represents a functionally distinct protonation window that affects endosomal escape efficiency and cannot be replicated by DLin-MC3-DMA without formulation adjustment.
- [1] Li Z, Zhang XQ, Ho W, et al. Enzyme-Catalyzed One-Step Synthesis of Ionizable Cationic Lipids for Lipid Nanoparticle-Based mRNA COVID-19 Vaccines. ACS Nano. 2022;16(11):18936-18950. View Source
- [2] Carrasco MJ, Alishetty S, Alameh MG, et al. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration. Commun Biol. 2021;4:956. View Source
